molecular formula C15H12Cl2N2O2 B5556377 3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea

3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea

Cat. No.: B5556377
M. Wt: 323.2 g/mol
InChI Key: LZLNAPZJIXFDNK-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an acetyl group attached to a phenyl ring and two chlorine atoms attached to another phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 3,4-dichloroaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro groups on the phenyl rings can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Acetylphenyl)-1-phenylurea: Lacks the chlorine atoms on the phenyl ring.

    3-(3-Acetylphenyl)-1-(4-chlorophenyl)urea: Has only one chlorine atom on the phenyl ring.

    3-(3-Acetylphenyl)-1-(3,4-dimethylphenyl)urea: Has methyl groups instead of chlorine atoms on the phenyl ring.

Uniqueness

3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(3,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c1-9(20)10-3-2-4-11(7-10)18-15(21)19-12-5-6-13(16)14(17)8-12/h2-8H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLNAPZJIXFDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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